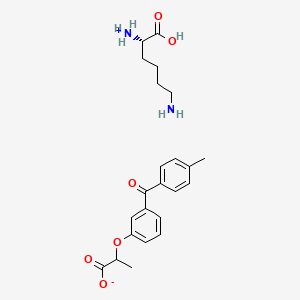

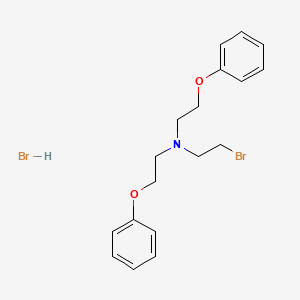

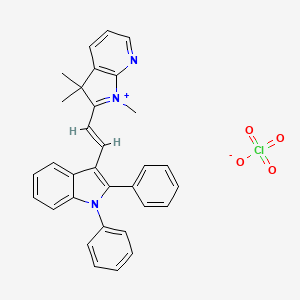

![molecular formula C48H88ClN3O B15184669 1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride CAS No. 97338-27-7](/img/structure/B15184669.png)

1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 306-620-0, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents, with strict control over temperature and reaction times to maximize yield and purity. The final product is purified through crystallization and washing to remove any residual acids and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various aminotoluene derivatives.

Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like iron and hydrochloric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products

Reduction: Aminotoluene derivatives.

Oxidation: Carbon dioxide, water, and nitrogen oxides.

Substitution: Various substituted toluene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,4,6-trinitrotoluene has several scientific research applications:

Chemistry: It is used as a standard explosive in studies of detonation and explosive properties.

Biology: Research into its toxicological effects on living organisms and its environmental impact.

Medicine: Limited use in research related to its effects on human health and potential antidotes for exposure.

Industry: Used in the development of new explosive materials and safety protocols for handling and storage.

Mécanisme D'action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release large amounts of energy. Upon detonation, the compound undergoes a rapid exothermic decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion creates a shock wave, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-dinitrotoluene

- 2,6-dinitrotoluene

- 1,3,5-trinitrobenzene

Comparison

2,4,6-trinitrotoluene is unique among these compounds due to its higher explosive power and stability. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they are less powerful and more sensitive to shock. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.

Propriétés

Numéro CAS |

97338-27-7 |

|---|---|

Formule moléculaire |

C48H88ClN3O |

Poids moléculaire |

758.7 g/mol |

Nom IUPAC |

N-[3-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]propyl]-16-methylheptadecanamide;chloride |

InChI |

InChI=1S/C48H87N3O.ClH/c1-44(2)33-26-21-17-13-9-5-7-11-15-19-23-30-37-47-49-40-42-51(47,43-46-35-28-25-29-36-46)41-32-39-50-48(52)38-31-24-20-16-12-8-6-10-14-18-22-27-34-45(3)4;/h25,28-29,35-36,44-45H,5-24,26-27,30-34,37-43H2,1-4H3;1H |

Clé InChI |

MORNXGRYBKAXBW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCCCC(C)C)CC2=CC=CC=C2.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

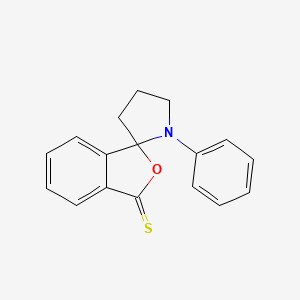

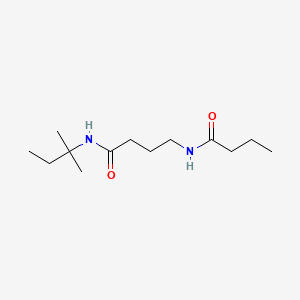

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

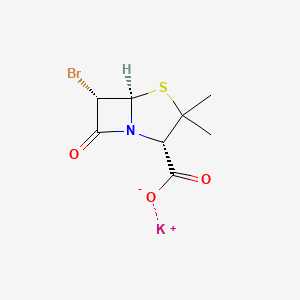

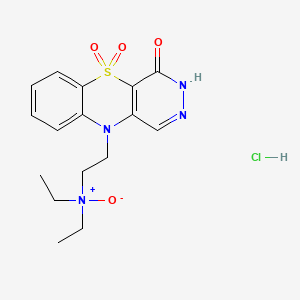

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)